2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde
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Overview
Description
2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde is an organic compound that features a naphthaldehyde core substituted with a 2,6-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2,6-Dichlorobenzyl)oxy)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dichlorobenzyl)oxy)ethanol
- 1-((2,6-Dichlorobenzyl)oxy)-2-naphthaldehyde
- 2-((2,6-Dichlorobenzyl)oxy)-5-nitrobenzaldehyde
Uniqueness
2-((2,6-Dichlorobenzyl)oxy)-1-naphthaldehyde is unique due to its specific substitution pattern and the presence of both the naphthaldehyde and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H12Cl2O2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H12Cl2O2/c19-16-6-3-7-17(20)15(16)11-22-18-9-8-12-4-1-2-5-13(12)14(18)10-21/h1-10H,11H2 |
InChI Key |
NGDLRNIWKKTJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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